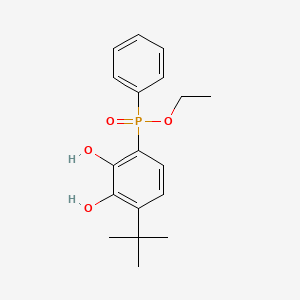![molecular formula C26H24N2O4 B11466677 3'-hydroxy-1'-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11466677.png)
3'-hydroxy-1'-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-hydroxy-1’-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3’-hydroxy-1’-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one, often involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthetic route may include the following steps:
Formation of the indole core: This can be achieved by reacting phenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the biindole structure: This step involves coupling two indole units through a suitable linker, such as an ethyl group.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3’-hydroxy-1’-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can regenerate the alcohol .
Scientific Research Applications
3’-hydroxy-1’-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3’-hydroxy-1’-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, they can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Properties
Molecular Formula |
C26H24N2O4 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-(2-methyl-1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C26H24N2O4/c1-17-24(18-9-3-5-11-20(18)27-17)26(30)19-10-4-6-12-21(19)28(25(26)29)15-16-32-23-14-8-7-13-22(23)31-2/h3-14,27,30H,15-16H2,1-2H3 |
InChI Key |
WNGQTEJGDYICID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4N(C3=O)CCOC5=CC=CC=C5OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B11466598.png)
![4-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazole](/img/structure/B11466604.png)

![1-(tert-butyl)-4-(3,4-dimethoxyphenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11466617.png)
![N-(4-fluorophenyl)-3-methyl-6-oxo-4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11466619.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B11466625.png)
![4-(ethylsulfanyl)-7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466626.png)
![2-(Adamantan-1-yloxy)-N-[2-(2-methylphenoxy)ethyl]acetamide](/img/structure/B11466631.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11466644.png)
![7H-[1,3]Thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11466649.png)
![2-(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B11466655.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-methoxy-4-[(E)-2-(pyridin-2-yl)ethenyl]phenoxy}ethanone](/img/structure/B11466672.png)

